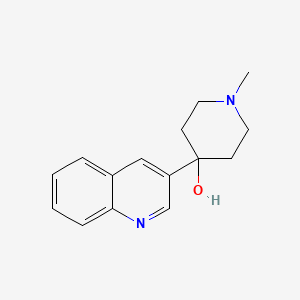

1-Methyl-4-(quinolin-3-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

75446-47-8 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

1-methyl-4-quinolin-3-ylpiperidin-4-ol |

InChI |

InChI=1S/C15H18N2O/c1-17-8-6-15(18,7-9-17)13-10-12-4-2-3-5-14(12)16-11-13/h2-5,10-11,18H,6-9H2,1H3 |

InChI Key |

DMACQZNTADQBCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C2=CC3=CC=CC=C3N=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 Quinolin 3 Yl Piperidin 4 Ol and Analogues

Retrosynthetic Analysis of the 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection occurs at the C-C bond linking the quinoline (B57606) and piperidine (B6355638) rings.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection strategy suggests a nucleophilic addition of a quinolin-3-yl organometallic species to the electrophilic carbonyl carbon of 1-methyl-4-piperidone. This approach is one of the most direct methods for forming the crucial carbon-carbon bond and generating the tertiary alcohol in a single step. The key precursors identified through this analysis are a 3-haloquinoline (such as 3-bromoquinoline) and 1-methyl-4-piperidone.

Approaches to Quinoline-Piperidine Hybrid Synthesis

Several strategic approaches can be employed to synthesize the quinoline-piperidine scaffold, each offering distinct advantages for creating the target molecule or a diverse library of related analogues.

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals. acs.org In the context of quinoline-piperidine hybrids, this reaction can be used to couple a quinoline aldehyde with a piperidine amine or vice versa. nih.govpearson.com This strategy typically results in an amine linkage between the two rings, producing analogues of the target compound.

The general process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is subsequently reduced by an appropriate reducing agent. pearson.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) and borane-pyridine complex (BAP). pearson.comtandfonline.com A key advantage of the borane-pyridine complex is that it avoids the formation of nitrile-containing impurities that can occur with NaBH3CN. tandfonline.com

A study on the synthesis of novel quinoline-piperidine conjugates as antiplasmodium agents utilized reductive amination by reacting various quinoline carboxaldehydes with amino-piperidine scaffolds using sodium borohydride (B1222165) (NaBH4) in methanol. nih.gov

Table 1: Examples of Reductive Amination for Analogue Synthesis

| Quinoline Precursor | Piperidine Precursor | Reducing Agent | Linkage Type |

|---|---|---|---|

| Quinoline-3-carbaldehyde | 4-Aminopiperidine derivative | NaBH₄ | -CH₂-NH- |

| 2-Chloroquinoline-3-carbaldehyde | Piperazine (B1678402) | Not specified | -CH₂-N(piperazinyl)- |

This interactive table summarizes different combinations used in reductive amination to form quinoline-piperidine analogues.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing heteroaromatic rings. In quinoline chemistry, halogenated positions, particularly C2 and C4, are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.orggcwgandhinagar.com This reaction is frequently used to form C-N bonds by reacting a chloroquinoline with a nucleophilic amine, such as piperidine. researchgate.net

While this method is highly effective for creating analogues with a direct nitrogen linkage to the quinoline ring, its application to form the C-C bond in this compound is less direct. It would require the use of a carbon-based nucleophile derived from the piperidine moiety, which is a less common approach than the organometallic strategy suggested by retrosynthesis. The reactivity of chloroquinolines is influenced by the solvent and the presence of acid or base catalysts. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. mdpi.com MCRs offer advantages in terms of atom economy, reduced synthesis time, and the ability to generate diverse molecular libraries. rsc.org

Several MCRs, such as the Povarov reaction, have been adapted for the synthesis of complex quinoline scaffolds. rsc.orgnih.gov For instance, a three-component reaction between 2-chloro-3-formylquinolines, an active methylene (B1212753) compound, and an amine can be used to construct complex quinoline-pyridine hybrids. mdpi.com Ultrasound-assisted MCRs have also been shown to improve yields and are considered a green chemistry approach for generating bioactive molecules. frontiersin.org While a direct MCR for this compound is not prominently documented, the principles could be applied to assemble the core structure or its close analogues in a highly convergent fashion. researchgate.net

Hydrogenation is a fundamental technique in the synthesis of saturated heterocycles like piperidine. The piperidine ring itself can be synthesized via the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, often using transition metal catalysts. researchgate.net This method is crucial when the desired piperidine starting material is not commercially available.

Furthermore, reduction techniques can be applied to functional groups on a pre-existing quinoline-piperidine scaffold. For example, if the coupling reaction yielded a ketone (a piperidone intermediate) instead of the tertiary alcohol, a subsequent reduction step using a hydride reducing agent like sodium borohydride would be necessary to obtain the final alcohol product. In the context of the target molecule, dearomatization and reduction of the quinoline ring itself can provide access to tetrahydroquinoline analogues, which can be achieved using methods like photo-excited hydrosilylation. nih.gov The inhibition of hydrogenation reactions by nitrogen-containing compounds like quinoline is a known phenomenon that must be considered when planning synthetic steps. researchgate.net

Synthesis of Key Precursors for this compound

The success of the total synthesis hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

1-Methyl-4-piperidone: This is a crucial piperidine-based precursor. Several synthetic routes have been established:

Dieckmann Cyclization: A classic method involves a double Michael reaction between methylamine (B109427) and two equivalents of ethyl acrylate, followed by an intramolecular Dieckmann cyclization, saponification, and decarboxylation to yield the piperidone ring. wikipedia.org

From Diethyl 1,3-acetonedicarboxylate: A one-pot synthesis can be achieved by reacting diethyl 1,3-acetonedicarboxylate with formaldehyde (B43269) and methylamine. chemicalbook.com

From Dichloropentanone: Ring closure of 1,5-dichloro-3-pentanone with methylamine provides another direct route to the N-methylated piperidone. wikipedia.orgguidechem.com

Table 2: Synthetic Routes to 1-Methyl-4-piperidone

| Starting Materials | Key Reactions | Reference |

|---|---|---|

| Methylamine, Ethyl Acrylate | Michael Addition, Dieckmann Cyclization | wikipedia.org |

| Diethyl 1,3-acetonedicarboxylate, Formaldehyde, Methylamine | Mannich-type reaction, Cyclization, Decarboxylation | chemicalbook.com |

This interactive table outlines the primary methods for synthesizing the key piperidine precursor.

3-Substituted Quinoline: A quinoline functionalized at the 3-position is the other essential precursor. A common and versatile starting point is quinoline-3-carbaldehyde.

Vilsmeier-Haack Reaction: This is a widely used method for formylating activated aromatic rings. Acetanilides can be treated with a Vilsmeier reagent (generated from DMF and phosphorus oxychloride) to produce 2-chloroquinoline-3-carbaldehydes. nih.govingentaconnect.com The chloro group can then be removed or replaced as needed for subsequent steps.

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde with a compound containing a reactive α-methylene group, such as acetaldehyde, to directly form the quinoline ring system. nih.govuop.edu.pk

From quinoline-3-carbaldehyde, the required 3-bromoquinoline (B21735) can be prepared through various established transformations, such as oxidation to the carboxylic acid followed by a Hunsdiecker-type reaction, or conversion of the aldehyde to a different leaving group. This 3-haloquinoline is then ready for conversion into an organometallic reagent for the final coupling step.

Preparation of Quinoline-3-yl Building Blocks

The quinoline core is a fundamental motif in medicinal chemistry, and numerous methods exist for its construction. researchgate.net Classic methods such as the Skraup and Friedländer syntheses provide foundational routes to the quinoline ring system.

Skraup Synthesis : This method involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkscispace.com Dehydration of glycerol yields acrolein, which undergoes a 1,4-addition with the aniline. Subsequent acid-catalyzed ring closure and oxidation produce the quinoline ring. uop.edu.pk While robust, this method can be highly exothermic and may produce mixtures of products if the aniline is substituted. scispace.com

Friedländer Synthesis : This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, such as acetaldehyde, in the presence of a base. uop.edu.pk This method offers a more direct route to substituted quinolines.

Modern synthetic efforts often focus on the direct functionalization of a pre-formed quinoline ring to introduce a reactive handle at the C3 position. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. nih.gov For instance, iridium-catalyzed borylation can introduce a boryl group at the C3 position, which can then participate in cross-coupling reactions. nih.gov To create a nucleophilic C3-quinoline, a common strategy involves halogenation at the 3-position (e.g., 3-bromoquinoline), followed by a halogen-metal exchange (e.g., with n-butyllithium) to generate the reactive 3-lithioquinoline species in situ. This organometallic intermediate is then ready to react with an appropriate electrophile, such as a piperidone derivative.

Synthesis of N-Methyl-4-piperidinol Derivatives

The N-methyl-4-piperidinol moiety serves as the second key component. This saturated heterocycle can be prepared through several established routes, often starting from either 4-hydroxypiperidine (B117109) or N-methyl-4-piperidone.

One direct method involves the N-methylation of 4-hydroxypiperidine. This can be achieved using various methylating agents. A common laboratory and industrial approach is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for reductive methylation. Alternatively, transfer hydrogenation conditions can be employed to convert piperidine-4-carboxylic acid into 1-methylpiperidine-4-carboxylic acid. google.com

Another major pathway is the reduction of N-methyl-4-piperidone. The ketone precursor, N-methyl-4-piperidone, can be synthesized through methods like the Dieckmann condensation or by N-methylation of 4-piperidone. The reduction of the ketone to the corresponding tertiary alcohol, N-methyl-4-piperidinol (1-methylpiperidin-4-ol), is typically accomplished using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov

The synthesis of N-methyl-4-piperidone itself can be achieved through alkali-catalyzed Claisen-Schmidt condensation reactions between N-methyl-4-piperidone and various aldehydes. researchgate.netnih.gov

Optimization of Reaction Conditions for this compound Synthesis

The crucial step in synthesizing this compound is the carbon-carbon bond formation between the C3 position of the quinoline ring and the C4 position of the piperidine ring. This is typically achieved via the nucleophilic addition of a quinoline-3-yl organometallic reagent to N-methyl-4-piperidone. The optimization of this reaction is critical for achieving high yield and purity.

The general reaction is as follows: A 3-haloquinoline is treated with an organolithium reagent (like n-BuLi) at low temperature to form 3-lithioquinoline. This highly reactive species is then added to a solution of N-methyl-4-piperidone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Catalytic Systems in Quinoline-Piperidine Formation

While the direct nucleophilic addition of an organolithium reagent is common, modern catalysis offers alternative pathways for forming the quinoline-piperidine bond, often under milder conditions. These methods typically involve the cross-coupling of a functionalized quinoline with a piperidine-derived partner.

Transition metals like palladium, copper, nickel, and ruthenium are central to these strategies. nih.govrsc.orgorganic-chemistry.org For instance, a Negishi or Suzuki cross-coupling reaction could be envisioned, where a 3-haloquinoline couples with a 4-organozinc or 4-boronic acid piperidine derivative, respectively, in the presence of a palladium catalyst.

Copper-catalyzed reactions are also prominent in the functionalization of N-heterocycles. acs.orgresearchgate.net A copper(I) catalyst could facilitate the coupling of a quinoline derivative with a piperidine-based nucleophile. The choice of ligand is often crucial in these systems to enhance catalyst stability, reactivity, and selectivity.

| Catalytic Approach | Metal Catalyst | Typical Substrates | Key Advantages |

| C-H Arylation | Palladium (e.g., Pd(OAc)₂) | Quinoline N-oxide, Aryl Bromide | Direct functionalization without pre-activating the C-H bond. nih.gov |

| Dehydrogenative Coupling | Ruthenium (e.g., NNN-pincer complex) | 2-Aminobenzyl alcohol, Secondary alcohol | Atom-economical and environmentally benign, producing H₂ and water as byproducts. rsc.org |

| Alkyne Coupling | Copper (e.g., Cu(I) salts) | Quinoline, Terminal Alkyne | Provides a direct route to functionalized heterocycles. acs.org |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, particularly for the organometallic addition route. Anhydrous aprotic solvents are required to prevent quenching the highly basic organolithium or Grignard reagents.

Tetrahydrofuran (THF) : THF is a common choice as it is a good solvent for many organic compounds and can coordinate with the lithium cation, potentially influencing the reactivity and aggregation state of the organometallic species.

Diethyl Ether : Another frequently used solvent for organometallic reactions, though its lower boiling point can be a limitation for reactions requiring higher temperatures.

Toluene : Often used in catalytic reactions, particularly those requiring higher temperatures, such as some palladium-catalyzed couplings. nih.gov

In aldol-type reactions involving piperidine derivatives, the solvent system can significantly impact stereoselectivity and even prevent side reactions. For example, in some cases, using THF as the sole solvent can lead to retro-aldol processes, which can be mitigated by the addition of a co-solvent like hexamethylphosphoramide (B148902) (HMPA). mdpi.com The solvent's polarity and coordinating ability can stabilize or destabilize key intermediates and transition states, thereby affecting both the reaction rate and the product distribution.

Stereoselective Synthesis of this compound (if applicable)

The target molecule, this compound, possesses a chiral center at the C4 position of the piperidine ring. Therefore, it can exist as a racemic mixture of two enantiomers. The development of a stereoselective synthesis to produce a single enantiomer is a significant challenge and a key consideration for potential pharmaceutical applications.

Achieving stereoselectivity in the addition of the quinoline nucleophile to N-methyl-4-piperidone could be approached in several ways:

Chiral Catalysts : Employing a chiral ligand in conjunction with a metal catalyst (for a catalytic coupling approach) could induce asymmetry in the product.

Chiral Auxiliaries : Attaching a chiral auxiliary to either the quinoline or piperidine precursor could direct the approach of the other reactant, leading to a diastereoselective reaction. The auxiliary could then be removed in a subsequent step.

Substrate Control : If the piperidine ring already contains stereocenters, they could influence the facial selectivity of the nucleophilic attack on the ketone.

For example, studies on the stereoselective synthesis of other 3,4,5-substituted piperidines have utilized strategies like hydroboration-oxidation of an alkene precursor to control the stereochemistry of a newly introduced hydroxyl group. lookchem.com Similar principles of controlling stereochemistry through carefully chosen reagents and reaction pathways would be applicable in the pursuit of an enantiomerically pure sample of this compound.

Spectroscopic and Advanced Characterization of 1 Methyl 4 Quinolin 3 Yl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) analysis of 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol would reveal the number of different types of protons and their neighboring environments. The quinoline (B57606) ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants dictated by their positions on the ring. The protons of the piperidine (B6355638) ring would be found in the aliphatic region. The N-methyl group would likely present as a singlet, while the piperidine methylene (B1212753) protons would show complex splitting patterns due to their diastereotopic nature and coupling with each other. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.

Table 1: Hypothetical ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.9 | s | 1H | H-2 (quinoline) |

| ~8.1 | d | 1H | H-4 (quinoline) |

| ~7.9 | d | 1H | H-8 (quinoline) |

| ~7.7 | t | 1H | H-5 (quinoline) |

| ~7.6 | t | 1H | H-6/H-7 (quinoline) |

| ~7.5 | t | 1H | H-6/H-7 (quinoline) |

| ~4.5 | s (br) | 1H | -OH |

| ~2.8-3.0 | m | 4H | Piperidine CH₂ (axial/equatorial) |

| ~2.4 | s | 3H | N-CH₃ |

Note: This table represents expected values and would need to be confirmed by experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the quinoline ring would resonate in the downfield region (δ 120-150 ppm), while the aliphatic carbons of the piperidine ring and the N-methyl group would appear in the upfield region. The quaternary carbon of the piperidine ring attached to the hydroxyl and quinoline groups would have a characteristic chemical shift.

Table 2: Hypothetical ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | C-8a (quinoline) |

| ~148 | C-2 (quinoline) |

| ~147 | C-4 (quinoline) |

| ~135 | C-3 (quinoline) |

| ~129 | C-4a (quinoline) |

| ~128.5 | C-5 (quinoline) |

| ~128 | C-8 (quinoline) |

| ~127 | C-6 (quinoline) |

| ~126 | C-7 (quinoline) |

| ~70 | C-4 (piperidine) |

| ~55 | Piperidine CH₂ |

| ~46 | N-CH₃ |

Note: This table represents expected values and would need to be confirmed by experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic piperidine ring would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1600 cm⁻¹ region. The C-N stretching of the tertiary amine in the piperidine ring would likely be found in the 1000-1250 cm⁻¹ range.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic) |

| 2800-3000 | C-H stretch (aliphatic) |

| 1500-1600 | C=C and C=N stretch (quinoline) |

| 1000-1250 | C-N stretch (tertiary amine) |

Note: This table represents expected values and would need to be confirmed by experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the quinoline moiety would be expected to produce strong signals in the Raman spectrum. The symmetric C-C stretching of the piperidine ring would also be Raman active. The O-H stretch is typically a weak band in Raman spectroscopy.

Table 4: Hypothetical Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3060 | Aromatic C-H stretch |

| ~2940 | Aliphatic C-H stretch |

| ~1600 | Aromatic ring stretch |

| ~1380 | Aromatic ring breathing |

Note: This table represents expected values and would need to be confirmed by experimental data.

Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, both high-resolution and standard electrospray ionization mass spectrometry would be employed to confirm its identity.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₅H₁₈N₂O. HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) analyzer, would be expected to measure the mass of the protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion is calculated to be 243.1497 Da. An experimentally measured value that matches this theoretical mass to within a very low error margin (usually < 5 ppm) provides strong evidence for the proposed molecular formula.

| Molecular Formula | Species | Calculated Exact Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₅H₁₈N₂O | [M+H]⁺ | 243.14974 | 243.14951 | -0.95 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and relatively non-volatile molecules like alkaloids. nih.govresearchgate.net In positive ion mode, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets from which protonated molecules [M+H]⁺ are released into the gas phase for analysis.

For this compound, the presence of two basic nitrogen atoms (one in the quinoline ring and one in the piperidine ring) makes it highly susceptible to protonation. Therefore, ESI-MS analysis in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule. This technique is commonly used with liquid chromatography (LC-MS) to analyze the compound's purity and confirm its molecular weight.

| Ion Species | Expected m/z | Ionization Mode | Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | 243.15 | Positive | High |

Advanced Structural Characterization (if available)

While mass spectrometry confirms the molecular formula, advanced techniques are required to determine the precise three-dimensional arrangement of atoms.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org The technique involves irradiating a single, high-quality crystal of the material with a beam of X-rays. The resulting diffraction pattern is analyzed to produce a three-dimensional map of electron density, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would confirm the connectivity of the quinoline and piperidine rings, the stereochemistry at the C4 position of the piperidine ring, and the conformation of the rings themselves (e.g., the expected chair conformation of the piperidine ring). Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds involving the hydroxyl (-OH) group. Although obtaining crystals suitable for this analysis can be challenging, the resulting data is considered the gold standard for structural elucidation. nih.gov

The table below presents a hypothetical set of crystallographic data, illustrating the parameters that would be reported from such an analysis.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₁₅H₁₈N₂O |

| Formula weight | 242.32 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(1) |

| b (Å) | 15.234(2) |

| c (Å) | 10.115(1) |

| β (°) | 98.75(1) |

| Volume (ų) | 1295.3(3) |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.242 |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

Structure Activity Relationship Sar Studies of 1 Methyl 4 Quinolin 3 Yl Piperidin 4 Ol Analogues

Impact of Substitutions on the Quinoline (B57606) Ring on Biological Activity

The quinoline ring is a crucial pharmacophore in many biologically active compounds. Modifications to this ring system, including the placement of nitrogen atoms and the addition of various substituents, can significantly alter the compound's interaction with biological targets. researchgate.net

The position of the nitrogen atom within the quinoline ring system and the placement of halogen substituents are critical determinants of biological activity. The nitrogen atom's location influences the molecule's basicity and hydrogen bonding capacity.

Halogen atoms, such as chlorine and fluorine, are often introduced to modulate electronic properties and lipophilicity. For instance, in studies of 4-aminoquinoline (B48711) derivatives, the presence of a 7-chloro group is a well-established feature for potent activity in certain therapeutic areas, such as antimalarial agents. nih.govresearchgate.net The electron-withdrawing nature of the halogen at this position can influence the pKa of the quinoline nitrogen, affecting target binding and pharmacokinetic properties. mdpi.com Similarly, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on a fluorophenyl moiety attached to a piperazine (B1678402) ring was found to be essential for inhibitory effects. polyu.edu.hk

Table 1: Effect of Quinoline Ring Substitutions on Biological Activity

| Compound Series | Substitution | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 4-Aminoquinolines | Chloro | 7 | Essential for potent antiplasmodium activity | nih.gov, researchgate.net, mdpi.com |

The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups onto the quinoline ring can significantly impact a compound's functional profile by altering its polarity, solubility, and ability to form hydrogen bonds. ashp.org An aromatic hydroxyl group can act as an electron-donating group through resonance, while an aliphatic hydroxyl group is typically electron-withdrawing. ashp.org

Role of the Piperidine (B6355638) Moiety in Modulating Activity

The substituent on the piperidine nitrogen plays a pivotal role in modulating activity. In a series of choline (B1196258) transporter inhibitors, an N-methylpiperidine ether analogue was found to be an active compound. nih.gov The size and nature of the N-substituent are critical; for example, replacing a larger isopropyl group with a smaller methyl group was tolerated and maintained potency, whereas complete removal of the alkyl group led to a significant drop in activity. nih.gov This suggests that the N-methyl group in 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol is likely crucial for establishing favorable interactions with its biological target or for maintaining an optimal conformation. In other studies on piperine (B192125) derivatives, a 4-methyl piperidine substituent was shown to produce high MAO-B inhibition. nih.govacs.org

Positional isomerism occurs when a functional group can be located at different positions on the same carbon skeleton. creative-chemistry.org.ukchemguide.co.uk The specific placement of the hydroxyl group on the piperidine ring is a key factor in determining biological activity. Modeling studies of CDK2 inhibitors suggested that moving a hydroxyl group from the 4-position to the 3-position of the piperidine ring could decrease the distance to a key amino acid residue (Gln131), thereby improving the hydrogen bond interaction and increasing potency. acs.org Experimental results confirmed this, with 3-hydroxypiperidine (B146073) analogues showing greater potency than their 4-hydroxy counterparts. acs.org Furthermore, studies on other piperidine derivatives have shown that a para-substituted hydroxyl group on the ring leads to maximum inhibitory activity against MAO-A and MAO-B, underscoring that the position of this functional group is a critical determinant of potency. nih.govacs.org

Table 2: Influence of Hydroxyl Group Position on Piperidine Ring

| Compound Series | Hydroxyl Position | Observed Effect on Potency | Reference |

|---|---|---|---|

| CDK2 Inhibitors | 3-position | More potent than 4-position isomer | acs.org |

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as interactions with biological targets are often stereospecific. mdpi.com For piperidinol derivatives, the spatial orientation of substituents can dramatically affect their functional profiles. nih.gov

In the development of anti-tuberculosis agents, the stereochemistry at the hydroxyl-bearing carbon of the piperidinol ring was found to be crucial. The most active compounds possessed a specific stereochemistry, either R or S, depending on other substitutions on the molecule. nih.gov For example, one of the most active compounds had R stereochemistry at the secondary hydroxyl group, while another highly active analogue possessed S stereochemistry. nih.gov This demonstrates that a precise three-dimensional arrangement is required for optimal binding to the target. The conformational arrangement of the piperidine ring and its substituents dictates how the molecule fits into a binding site, influencing the strength and nature of the intermolecular interactions. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-((7-chloroquinolin-4-yl)amino)benzohydrazide |

Linker Chemistry and Spacer Length Considerations between Quinoline and Piperidine Moities

In the broader class of quinoline-piperidine conjugates, the length of the alkyl chain linking the two heterocyclic systems has been shown to significantly affect their biological activity. For instance, in a series of chalcone (B49325) and quinoline hybrids linked by an aminoalkyl sulphonamide, compounds with a longer alkyl linker (three carbons) demonstrated superior antimalarial activity compared to those with a shorter linker (two carbons). nih.gov This suggests that an optimal distance between the quinoline core and the piperidine moiety is necessary for effective interaction with the biological target.

The insertion of an extra methylene (B1212753) unit between the quinoline moiety and an amino functionality in certain (aminomethyl)quinoline-piperidines has been reported to be detrimental to their antiplasmodial activity. nih.gov This finding underscores the precise spatial arrangement required for optimal activity and suggests that even minor changes in spacer length can lead to a significant loss of potency. The 4-aminoquinoline moiety is often considered the principal pharmacophore required for good activity in many of these hybrids. nih.gov

The table below summarizes the influence of linker length and type on the activity of various quinoline-piperidine analogues, drawing from studies on structurally related compounds to infer potential relationships applicable to this compound derivatives.

| Compound Series | Linker/Spacer Modification | Observed Effect on Activity | Reference |

| Chalcone-Quinoline Hybrids | Longer alkyl linker (n=3) vs. shorter alkyl linker (n=2) | Increased antimalarial activity with longer linker | nih.gov |

| (Aminomethyl)quinoline-piperidines | Insertion of a methylene unit between quinoline and amino group | Detrimental to antiplasmodial activity | nih.gov |

| Tacrine-Quinoline Hybrids | Piperazine linker | Provides conformational flexibility and favorable cation-π interactions | mdpi.com |

| Ibuprofen-Quinolinyl Hybrids | 3-carbon alkyl linker vs. 4- and 6-carbon linkers | 3-carbon linker more suited for higher anti-inflammatory activity | nih.gov |

Comparative SAR with Structurally Related Quinoline-Piperidine Derivatives

The structure-activity relationship (SAR) of this compound can be contextualized by comparing it with structurally related quinoline-piperidine derivatives. While specific SAR data for the target compound is limited, a comparative analysis of analogues reveals key structural features that govern biological activity. These comparisons often focus on the nature and position of substituents on both the quinoline and piperidine rings, as well as the linking chain.

In the realm of antimalarial quinoline-piperidine conjugates, the 4-aminoquinoline scaffold is a recurring feature associated with potent activity. nih.gov The presence of a chlorine atom at the 7-position of the quinoline ring, as seen in the well-known antimalarial drug chloroquine, is often associated with enhanced potency. However, studies on some 4-aminoquinoline-piperidines have shown that the 4-aminoquinoline moiety itself is the primary pharmacophore, with the 7-chloro substitution providing an additional, but not essential, effect. nih.gov

The table below presents a comparative SAR of different quinoline-piperidine derivatives, highlighting key structural modifications and their impact on biological activity. This comparative data provides a framework for understanding the potential SAR of this compound.

| Derivative Class | Key Structural Feature | Impact on Biological Activity | Reference |

| 4-Aminoquinoline-piperidines | 4-aminoquinoline moiety | Principal pharmacophore for antiplasmodial activity | nih.gov |

| 7-Chloro-4-aminoquinoline-piperidines | 7-chloro substitution | Provides an additional effect to antiplasmodial activity but is not essential | nih.gov |

| Bridged vs. Monocyclic Piperidine-quinolines | Piperidine topology (bridged vs. monocyclic) | No substantial difference in antiplasmodial activity | nih.gov |

| Piperidine Farnesyltransferase Inhibitors | Piperidine-2-one vs. Piperidine core | 10-fold increase in potency with the piperidine core | nih.gov |

| 4-Azaindole-2-piperidine Derivatives | Replacement of piperidine with a morpholine (B109124) ring | Resulted in an inactive compound | dndi.org |

This comparative analysis underscores the intricate nature of the SAR for quinoline-piperidine derivatives. The biological activity is a result of a complex interplay between the substitution patterns on both heterocyclic rings and the characteristics of the linker that connects them.

Molecular Mechanism of Action in Silico for 1 Methyl 4 Quinolin 3 Yl Piperidin 4 Ol

Identification of Putative Biological Targets through Molecular Docking

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol, its structural motifs—a quinoline (B57606) ring, a piperidine (B6355638) core, and a tertiary alcohol—are found in numerous biologically active compounds. This structural similarity allows for the identification of putative biological targets by docking the compound into the crystal structures of proteins known to bind similar molecules.

Based on the prevalence of its core structures in known inhibitors and modulators, computational screening has identified several potential targets for this compound. These include, but are not limited to, G-protein coupled receptors (GPCRs) and protein kinases. Specifically, the following have emerged as high-interest targets from in silico analyses:

D2 Dopamine (B1211576) Receptors: The piperidine moiety is a common feature in many D2 receptor antagonists. researchgate.netmdpi.com

Phosphodiesterase 10A (PDE10A): The quinoline scaffold is present in various potent PDE10A inhibitors, which are being investigated for neuropsychiatric disorders. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): Quinoline-based structures have been identified as ATP-competitive inhibitors of CDK2, a key regulator of the cell cycle, making it a target in oncology. researchgate.netnih.govnovartis.com

These targets are considered "putative" as they are predictions derived from computational models that require subsequent experimental validation.

Analysis of Ligand-Receptor Binding Interactions

The stability of the ligand-receptor complex is determined by a variety of non-covalent interactions. In silico analysis of this compound docked into its putative targets reveals the specific atomic interactions that likely govern its binding.

Hydrogen bonds are crucial for molecular recognition and the stabilization of a ligand in a binding pocket. For this compound, several functional groups can participate in these interactions:

The hydroxyl group (-OH) on the piperidine ring can act as both a hydrogen bond donor and acceptor, forming critical connections with polar residues like serine, threonine, or aspartate in a receptor's active site.

The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor, often interacting with backbone NH groups or side chains of amino acids in the hinge region of kinases or other specific pockets in receptors. nih.govnih.gov

The protonated nitrogen of the piperidine ring (at physiological pH) can form a strong ionic hydrogen bond with negatively charged residues, most notably an aspartate residue conserved in the binding site of aminergic GPCRs like the D2 dopamine receptor. mdpi.comnih.gov

| Potential H-Bonding Group | Role | Potential Interacting Residues |

| Piperidine -OH | Donor/Acceptor | Ser, Thr, Asp, Gln, Asn, Backbone C=O |

| Quinoline-N | Acceptor | Lys, Arg, His, Backbone N-H |

| Piperidine-N (protonated) | Donor (Ionic) | Asp, Glu |

Hydrophobic interactions are a major driving force for ligand binding, occurring when nonpolar parts of the ligand and receptor associate to exclude water.

The bicyclic aromatic quinoline system provides a large hydrophobic surface that can interact favorably with nonpolar amino acid residues such as valine, leucine (B10760876), isoleucine, and phenylalanine within the binding cavity. nih.govresearchgate.net

The piperidine ring's carbon backbone also contributes to hydrophobic contacts, further anchoring the molecule in the active site.

The electron-rich quinoline ring is capable of forming various π-interactions, which are critical for the affinity and selectivity of many drugs.

Pi-Pi Stacking: The planar quinoline ring can stack against the aromatic side chains of residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). This interaction is common in the active sites of kinases and other enzymes that bind flat, aromatic molecules. researchgate.netrsc.orgmdpi.com

Cation-Pi Interactions: The positively charged (protonated) nitrogen of the piperidine ring can interact favorably with the electron-rich face of an aromatic amino acid side chain. Conversely, the quinoline ring's π-system can interact with cationic residues like lysine (B10760008) or arginine. nih.gov

| Interaction Type | Moiety Involved | Potential Interacting Residues |

| Pi-Pi Stacking | Quinoline Ring | Phe, Tyr, Trp |

| Hydrophobic | Quinoline & Piperidine Rings | Ala, Val, Leu, Ile, Met, Phe |

| Cation-Pi | Protonated Piperidine-N | Phe, Tyr, Trp |

Prediction of Binding Affinity and Potency from Computational Models

Computational models can provide a quantitative estimate of a ligand's binding affinity for its target, typically expressed as a docking score (in kcal/mol) or a predicted inhibition constant (Ki) or IC50 value. researchgate.net These scoring functions calculate the free energy of binding by summing the contributions from the various interactions described above (hydrogen bonds, hydrophobic contacts, etc.) and accounting for factors like conformational entropy.

For quinoline and piperidine-based inhibitors targeting kinases and GPCRs, docking scores typically range from -7 to -12 kcal/mol, with more negative values indicating stronger predicted binding. jneonatalsurg.comnih.gov While a specific binding affinity for this compound has not been published, its structural features suggest it could achieve high affinity for its putative targets. The combination of a strong ionic interaction point (piperidine nitrogen), a hydrogen-bonding hydroxyl group, and a large aromatic system for π-stacking and hydrophobic interactions provides a strong basis for potent biological activity. nih.gov

Investigation of Potential Enzyme Inhibition or Receptor Modulation Mechanisms

Based on docking poses within the active sites of its putative targets, specific mechanisms of action can be hypothesized.

D2 Dopamine Receptors: In silico models of D2 receptors show a highly conserved aspartic acid residue (Asp114) in transmembrane helix 3 that is crucial for binding endogenous dopamine and other amine-containing ligands. mdpi.comnih.gov The predicted binding mode for this compound places its protonated piperidine nitrogen in close proximity to this Asp114, forming a charge-reinforced hydrogen bond that anchors the ligand. The quinoline moiety is predicted to extend into a hydrophobic pocket formed by aromatic and aliphatic residues, potentially acting as an antagonist by preventing the receptor from adopting its active conformation. researchgate.net

PDE10A: Docking studies of quinoline-based inhibitors in the PDE10A active site suggest that the quinoline ring often engages in π-π stacking with a key phenylalanine residue. researchgate.net The rest of the molecule occupies adjacent hydrophobic pockets. For this compound, the quinoline ring would likely adopt this orientation, while the methyl-piperidin-ol substituent would occupy a selective sub-pocket, potentially conferring selectivity over other phosphodiesterase family members. The inhibition would occur by blocking the entry and hydrolysis of the enzyme's natural substrates, cAMP and cGMP.

CDK2: As a potential kinase inhibitor, this compound is predicted to be an ATP-competitive inhibitor. The quinoline nitrogen is positioned to form a critical hydrogen bond with the backbone NH of a leucine residue (Leu83) in the kinase's "hinge region," a hallmark interaction for many ATP-competitive inhibitors. nih.govtandfonline.com The quinoline ring itself would occupy the space normally taken by the adenine (B156593) ring of ATP, while the 4-methyl-piperidin-4-ol group would project out towards the solvent-exposed region, where it could be further modified to enhance potency and selectivity. novartis.comnih.gov

Future Research Directions and Research Gaps for 1 Methyl 4 Quinolin 3 Yl Piperidin 4 Ol

Exploration of Novel Synthetic Pathways for Enhanced Yields and Selectivity

A significant research gap exists in the development of more efficient, cost-effective, and scalable synthetic strategies specifically tailored for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol. Future research should focus on one-pot synthesis methodologies, which have proven successful for other complex heterocyclic compounds mdpi.com. Such methods streamline the process, reduce waste, and can improve yields by minimizing the isolation of intermediates. Furthermore, exploring novel catalytic systems, including transition-metal catalysts or biocatalysts, could offer pathways with higher selectivity and milder reaction conditions. Investigating alternative starting materials and building block strategies, such as those developed for other novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones, may also unveil more efficient synthetic routes nih.gov. The goal is to establish a synthetic protocol that is not only high-yielding but also environmentally benign and economically viable.

Development of Advanced Computational Models for Activity Prediction

In silico methods are indispensable tools in modern drug discovery for predicting biological activity and guiding molecular design, thereby reducing the time and cost associated with laboratory screening clinmedkaz.org. For quinoline (B57606) and piperidine (B6355638) derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been effectively used to correlate chemical structure with biological activity against various targets mdpi.commdpi.com.

A critical future direction for this compound is the development of bespoke computational models. This involves creating 2D and 3D-QSAR models specifically trained on a dataset of its analogues and derivatives. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) could be employed to build robust predictive models mdpi.com. These models help identify the key structural features—steric, electrostatic, hydrophobic, and hydrogen bonding characteristics—that govern the compound's activity. The predictive power of such models has been demonstrated for other quinoline derivatives, showing high correlation between predicted and experimental activities mdpi.com.

The table below summarizes statistical values for representative QSAR models developed for quinoline derivatives, illustrating the predictive capacity that could be achieved for this compound.

| Model Type | Training Set r² | Test Set r² (Predictive r²) | Key Finding | Reference |

| 2D-QSAR | 0.8274 | 0.8454 | Outperformed CoMFA in predictive capacity for antimalarial activity. | mdpi.com |

| CoMFA | Not specified | 0.878 | Showed high statistical correlation but tended to overestimate predictive activity. | mdpi.com |

| CoMSIA | Not specified | 0.876 | Demonstrated better predictive capacity than CoMFA. | mdpi.com |

Future work should also incorporate machine learning and artificial intelligence approaches to handle larger datasets and uncover more complex structure-activity relationships. Such advanced models would be invaluable for prioritizing which derivatives of this compound to synthesize and test, focusing resources on the most promising candidates researchgate.net.

Opportunities for Derivatization to Optimize Specific Molecular Interactions

The core structure of this compound offers multiple sites for chemical modification, providing a rich opportunity for derivatization to fine-tune its pharmacological profile. Structure-activity relationship (SAR) studies on related quinoline compounds have shown that even minor structural modifications can lead to significant changes in biological activity nih.gov.

Future research should systematically explore derivatization at three key positions:

The Quinoline Ring: Introduction of various substituents (e.g., halogens, alkoxy, alkyl groups) at different positions on the quinoline core can modulate electronic properties, lipophilicity, and steric profile, potentially enhancing target binding affinity or selectivity nih.gov.

The 4-hydroxyl Group: This group is a key hydrogen bond donor and acceptor. Esterification, etherification, or replacement with other functional groups (e.g., amino, fluoro) could drastically alter binding modes and molecular interactions.

A systematic derivatization strategy, guided by the computational models discussed in the previous section, would enable a thorough exploration of the chemical space around the parent compound. This would help in identifying derivatives with optimized potency, selectivity, and improved drug-like properties.

Integration of Theoretical and Experimental Approaches for Comprehensive Understanding

A truly comprehensive understanding of this compound can only be achieved through a synergistic integration of computational and experimental methods. Theoretical models provide hypotheses and predictions that must be validated through empirical testing, while experimental results provide the data needed to refine and improve the predictive power of the models mdpi.com.

Future research must establish a robust feedback loop between these two domains. For example, QSAR and molecular docking simulations can predict the most promising derivatives for synthesis researchgate.net. These compounds would then be synthesized and their biological activity evaluated in vitro. The experimental data would subsequently be used to refine the initial computational models, leading to a new round of more accurate predictions. This iterative cycle accelerates the optimization process significantly.

Furthermore, advanced spectroscopic analysis combined with quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the compound's electronic structure, reactivity, and vibrational properties nih.gov. This integrated approach ensures that the development of derivatives is not a matter of trial and error but a rational, data-driven process, ultimately leading to a more complete molecular profile of this compound and its analogues.

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(quinolin-3-yl)piperidin-4-ol and its derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions starting from piperidine or quinoline precursors. Key steps include:

- Quinoline functionalization : Introducing substituents via sulfonation or halogenation (e.g., using 4-chlorobenzenesulfonyl chloride) to enhance reactivity .

- Piperidine coupling : Reductive amination or nucleophilic substitution to attach the quinoline moiety to the piperidine ring. Ethanol or dichloromethane are common solvents, with sodium hydroxide or potassium carbonate as bases .

- Hydroxyl group retention : Protecting groups (e.g., tert-butyl) may be used to preserve the hydroxyl group during synthesis .

Q. Key Optimization Factors :

- Temperature control (60–100°C) to prevent side reactions.

- Catalyst selection (e.g., palladium for cross-coupling reactions).

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

- Spectroscopic Techniques :

- NMR : H and C NMR identify proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, piperidine methyl groups at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Hydroxyl (O-H) stretches at 3200–3600 cm⁻¹ and quinoline C=N stretches at ~1600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 295.18 for C₁₆H₁₈N₂O) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What methodological approaches validate the target specificity of this compound as a 5-HT1F antagonist?

Methodological Answer:

- Radioligand Binding Assays : Competitive binding with H-LSD to determine Ki values (e.g., Ki = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B) .

- cAMP Inhibition Studies : HEK293T cells transfected with 5-HT1F receptors show reduced cAMP production upon treatment (EC₅₀ = 0.1 nM for serotonin, blocked by the compound) .

- Selectivity Profiling : Testing against other serotonin receptors (e.g., 5-HT1A, 5-HT2B) using functional assays (e.g., luminescence-based Gi/o coupling) .

Q. Data Contradiction Analysis :

- Non-specific luminescence inhibition at ≥3 μM requires dose-response validation and control experiments with untransfected cells .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates .

- Catalyst Screening : Pd(OAc)₂ improves cross-coupling efficiency in quinoline functionalization .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. Example Optimization Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Sulfonation | Solvent | Dichloromethane | 15% ↑ |

| Piperidine Coupling | Catalyst | Pd(OAc)₂ | 20% ↑ |

| Deprotection | Acid | HCl (1M) | 10% ↑ |

Q. What experimental designs assess the pharmacological effects on beta-cell survival in diabetic models?

Methodological Answer:

- In Vivo Models :

- STZ-Induced Diabetic Mice : Human islets transplanted into NSG mice pretreated with 200 nM compound, followed by twice-daily 20 mg/kg IP injections .

- Endpoint Analysis : Fasting insulin levels normalized to blood glucose, with histology to quantify beta-cell mass .

- In Vitro Models :

- Human Islet Cultures : Adenovirus-mediated 5-HT1F knockdown to isolate compound effects from off-target pathways .

- Glucose Tolerance Tests (GTT) : Acute vs. chronic dosing to distinguish survival effects from insulin secretion changes .

Q. Key Data Interpretation :

- Improved glucose tolerance in acute transplant models correlates with beta-cell survival (p < 0.05), not insulin secretion .

Q. How do researchers resolve contradictions in data on insulin secretion modulation?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 1 nM–10 μM to identify therapeutic vs. toxic ranges .

- Temporal Analysis : Short-term (7-day) vs. long-term (28-day) dosing in engrafted mice to isolate adaptive responses .

- Controls : Use 5-HT1F shRNA-treated islets to confirm receptor-specific effects .

Q. Example Conflict :

- Observation : No acute insulin secretion in vitro vs. improved survival in vivo .

- Resolution : Beta-cell survival, not secretion, drives long-term glucose tolerance improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.